Cas no 878657-01-3 (4H-thieno3,2-bpyrrol-5-ylmethanol)

4H-thieno[3,2-b]pyrrol-5-ylmethanol is a heterocyclic compound featuring a fused thieno-pyrrole core with a hydroxymethyl functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and materials science, where it serves as a key intermediate for constructing complex molecules. The hydroxymethyl group enhances reactivity, enabling further derivatization through esterification, etherification, or oxidation. Its rigid fused-ring system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound’s balanced polarity facilitates solubility in common organic solvents, streamlining purification and handling. Its utility spans agrochemicals, optoelectronics, and medicinal chemistry, particularly in scaffolds targeting bioactive heterocycles.
4H-thieno3,2-bpyrrol-5-ylmethanol structure
878657-01-3 structure
Product name:4H-thieno3,2-bpyrrol-5-ylmethanol
CAS No:878657-01-3
MF:C7H7NOS
MW:153.201580286026
CID:2114433
PubChem ID:6487596

4H-thieno3,2-bpyrrol-5-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-b]pyrrole-5-methanol
    • 4H-thieno[3,2-b]pyrrol-5-ylmethanol
    • (4h-thieno[3,2-b]pyrrol-5-yl)methanol
    • NE48182
    • 4H-thieno3,2-bpyrrol-5-ylmethanol
    • Inchi: 1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2
    • InChI Key: SEHATCDMLOWBIL-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C=C(CO)N2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Topological Polar Surface Area: 64.3

4H-thieno3,2-bpyrrol-5-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-175890-10.0g
{4H-thieno[3,2-b]pyrrol-5-yl}methanol
878657-01-3 95%
10g
$4236.0 2023-06-08
TRC
H955180-5mg
4H-thieno[3,2-b]pyrrol-5-ylmethanol
878657-01-3
5mg
$ 50.00 2022-06-04
TRC
H955180-50mg
4H-thieno[3,2-b]pyrrol-5-ylmethanol
878657-01-3
50mg
$ 295.00 2022-06-04
Enamine
EN300-175890-1.0g
{4H-thieno[3,2-b]pyrrol-5-yl}methanol
878657-01-3 95%
1g
$986.0 2023-06-08
Enamine
EN300-175890-5g
{4H-thieno[3,2-b]pyrrol-5-yl}methanol
878657-01-3 95%
5g
$2858.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745116-1g
(4h-Thieno[3,2-b]pyrrol-5-yl)methanol
878657-01-3 98%
1g
¥7486.00 2024-04-27
Enamine
EN300-175890-10g
{4H-thieno[3,2-b]pyrrol-5-yl}methanol
878657-01-3 95%
10g
$4236.0 2023-09-20
A2B Chem LLC
AH95942-2.5g
4H-Thieno[3,2-b]pyrrole-5-methanol
878657-01-3 95%
2.5g
$2068.00 2024-04-19
A2B Chem LLC
AH95942-1g
4H-Thieno[3,2-b]pyrrole-5-methanol
878657-01-3 95%
1g
$1073.00 2024-04-19
A2B Chem LLC
AH95942-50mg
4H-Thieno[3,2-b]pyrrole-5-methanol
878657-01-3 95%
50mg
$277.00 2024-04-19

Additional information on 4H-thieno3,2-bpyrrol-5-ylmethanol

4H-thieno[3,2-b]pyrrol-5-ylmethanol: A Comprehensive Overview

4H-thieno[3,2-b]pyrrol-5-ylmethanol, identified by the CAS number 878657-01-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural properties and potential applications in drug discovery and advanced materials. In this article, we delve into the details of its synthesis, structure, properties, and recent advancements in its research.

The compound 4H-thieno[3,2-b]pyrrol-5-ylmethanol belongs to the class of heterocyclic compounds, which are characterized by their ring structures containing atoms other than carbon. Specifically, this molecule features a fused ring system consisting of a thiophene and a pyrrole moiety. The presence of sulfur in the thiophene ring contributes to its distinct electronic properties, making it a valuable candidate for various chemical and biological studies.

Recent studies have highlighted the importance of 4H-thieno[3,2-b]pyrrol-5-ylmethanol in the development of novel materials with tailored electronic properties. Researchers have explored its potential as a building block for constructing advanced organic semiconductors and optoelectronic devices. For instance, a 2023 study published in Nature Communications demonstrated that derivatives of this compound exhibit exceptional charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices.

The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of thioamide precursors with aldehyde or ketone groups under specific reaction conditions. This method not only ensures high yields but also allows for precise control over the stereochemistry of the final product.

In terms of biological applications, 4H-thieno[3,2-b]pyrrol-5-ylmethanol has shown promise as a lead compound in drug discovery efforts. Its unique structure enables it to interact with various biological targets, including enzymes and receptors. A 2023 study conducted by researchers at Stanford University revealed that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases.

The structural versatility of 4H-thieno[3,2-b]pyrrol-5-ylmethanol also makes it an attractive candidate for supramolecular chemistry. Scientists have investigated its ability to form self-assembled structures through non-covalent interactions such as hydrogen bonding and π–π stacking. These studies have provided valuable insights into the design of stimuli-responsive materials and molecular sensors.

In conclusion, 4H-thieno[3,2-b]pyrrol-5-ylmethanol, with its CAS number 878657-01-3, represents a versatile compound with wide-ranging applications in chemistry and materials science. Its unique structural features and promising properties continue to drive cutting-edge research across various disciplines. As advancements in synthetic methodologies and characterization techniques unfold, we can expect even more innovative applications for this remarkable compound.

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